Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate
Description
This compound belongs to the thiophene-3-carboxylate class, characterized by a central thiophene ring substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5, a 3,5-dimethoxybenzamido moiety at position 2, and a methyl ester at position 2. The benzo[d][1,3]dioxole (piperonyl) group is a recurring motif in bioactive compounds, often contributing to enhanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7S/c1-13-20(8-14-5-6-18-19(7-14)32-12-31-18)33-23(21(13)24(27)30-4)25-22(26)15-9-16(28-2)11-17(10-15)29-3/h5-7,9-11H,8,12H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSRFNOKCRECAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC(=C2)OC)OC)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on core structures, substituents, synthesis, and key properties:
Structural and Functional Insights
Core Structure Variations: The target compound shares a thiophene-3-carboxylate core with but differs in substituents (3,5-dimethoxybenzamido vs. 4-cyanobenzamido). Thiazolidinones () and thiazolo-pyrimidines () feature nitrogen-heterocyclic cores, which may influence binding affinity in biological systems .
Benzodioxole Derivatives: Compounds with benzo[d][1,3]dioxole (e.g., 9l, C26) exhibit improved metabolic stability due to the electron-rich aromatic system .
Synthetic Efficiency :
- Yields for related compounds vary significantly (23% for compound 35 vs. 68% for 11a), reflecting challenges in purification or reaction specificity .
Thermal Stability: Thiazolidinone derivatives () show decomposition at lower temperatures (172–243°C) compared to thiazolo-pyrimidines (243–246°C), suggesting differences in crystalline packing .
Structure-Activity Relationship (SAR) Trends
- Lipophilicity : The benzo[d][1,3]dioxole group increases lipophilicity (logP), enhancing membrane permeability in analogs like C26 and 9l .
- Electron-Donating vs. Withdrawing Groups: Methoxy substituents (target compound) may improve solubility, while cyano groups () could enhance target binding via dipole interactions .
Q & A
Q. What synthetic strategies are employed for the preparation of Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Construct the thiophene core via cyclization or coupling reactions. For example, ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate derivatives are synthesized using hydrazide intermediates and cyclization under acidic conditions .
- Step 2 : Introduce the 3,5-dimethoxybenzamido group via amidation. This requires activating the carboxylic acid (e.g., using thionyl chloride) and coupling with 3,5-dimethoxybenzamine .
- Step 3 : Attach the benzo[d][1,3]dioxol-5-ylmethyl group via alkylation or nucleophilic substitution. This may involve a benzyl bromide derivative and a base like K₂CO₃ in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are critical for isolating high-purity products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the methyl ester at position 3 appears as a singlet (~3.8 ppm), while aromatic protons from the benzodioxole group resonate at 6.7–7.1 ppm .
- X-ray Crystallography : Resolves crystal packing and absolute configuration. Ethyl thiophene carboxylate analogs have been structurally validated using this method .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the key considerations in designing a reaction scheme for introducing the 3,5-dimethoxybenzamido group?
- Activation of the Carboxylic Acid : Use reagents like SOCl₂ or DCC to convert the acid to an acyl chloride or active ester.
- Coupling Conditions : Amidation requires anhydrous solvents (e.g., DCM or THF) and a base (e.g., triethylamine) to neutralize HCl byproducts.
- Regioselectivity : Ensure the benzamido group attaches specifically at position 2 of the thiophene ring by controlling steric and electronic effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the anticonvulsant potential of this compound?
- Substituent Variation : Modify the benzodioxole (e.g., replace with halogenated or alkyl groups) and dimethoxybenzamido groups (e.g., alter methoxy positions).
- Biological Assays : Test analogs in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models. For example, benzo[d][1,3]dioxole derivatives showed ED₅₀ values of 15–30 mg/kg in MES models .
- Control Groups : Compare with standard anticonvulsants (e.g., phenytoin) to benchmark efficacy and toxicity .
Q. What methodologies are recommended for resolving contradictory data regarding the compound's metabolic stability in different experimental models?
- In Vitro/In Vivo Correlation : Use liver microsomes (human/rodent) to assess phase I/II metabolism and compare with plasma stability studies in animal models.
- Isotope-Labeled Studies : Track metabolic pathways using ¹⁴C-labeled compounds.
- Computational Modeling : Predict metabolic hotspots (e.g., ester hydrolysis sites) using software like Schrödinger’s ADMET Predictor .
Q. How should researchers approach the optimization of reaction conditions to enhance yield and purity in large-scale synthesis?
- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMF vs. DMSO), and catalyst (e.g., Pd/C for hydrogenation).
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress and intermediates.
- Workup Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
Q. What experimental designs are effective in elucidating the mechanism of action of this compound in neurological models?
- Electrophysiology : Patch-clamp studies on voltage-gated sodium channels (e.g., Nav1.2) to assess inhibition potency.
- Receptor Binding Assays : Screen against GABAₐ, NMDA, or adenosine receptors using radioligand displacement.
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream targets in seizure-related pathways (e.g., BDNF, c-Fos) .
Data Analysis and Contradiction Resolution
Q. How can computational chemistry tools be integrated with experimental data to predict the compound's pharmacokinetic properties?
- Molecular Dynamics Simulations : Simulate blood-brain barrier permeability using lipid bilayer models.
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data from rodent studies.
- Docking Studies : Predict binding modes with target proteins (e.g., GABA transaminase) using AutoDock Vina .
Q. What strategies are employed to address discrepancies in bioactivity data between in vitro and in vivo studies?
- Dose Adjustments : Account for differences in bioavailability by calculating equivalent doses (e.g., allometric scaling).
- Metabolite Profiling : Identify active metabolites in vivo that may not be present in vitro.
- Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in brain vs. plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
